molecular formula C6H11NO2S B1643416 Methyl 3-aminothiolane-3-carboxylate CAS No. 742051-73-6

Methyl 3-aminothiolane-3-carboxylate

Cat. No.: B1643416
CAS No.: 742051-73-6
M. Wt: 161.22 g/mol
InChI Key: OHHUWVUKFNDQPE-UHFFFAOYSA-N
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Description

Methyl 3-aminothiolane-3-carboxylate is an organic compound with the molecular formula C6H11NO2S It is a derivative of thiolane, a five-membered sulfur-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-aminothiolane-3-carboxylate typically involves the reaction of thiolane derivatives with appropriate amine and esterifying agents. One common method is the reaction of thiolane-3-carboxylic acid with methylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-aminothiolane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiolane derivatives.

Scientific Research Applications

Methyl 3-aminothiolane-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used to study the interactions of sulfur-containing compounds with biological systems.

    Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 3-aminothiolane-3-carboxylate involves its interaction with various molecular targets. The sulfur atom in the thiolane ring can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. This makes it a useful tool in studying enzyme function and developing enzyme inhibitors.

Comparison with Similar Compounds

    Methyl 3-aminothiophene-2-carboxylate: Another sulfur-containing heterocycle with similar reactivity.

    Methyl 3-aminotetrahydrothiophene-3-carboxylate: A structurally related compound with a saturated thiophene ring.

Uniqueness: Methyl 3-aminothiolane-3-carboxylate is unique due to its specific ring structure and the presence of both an amino group and an ester group. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research.

Properties

IUPAC Name

methyl 3-aminothiolane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S/c1-9-5(8)6(7)2-3-10-4-6/h2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHUWVUKFNDQPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCSC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

742051-73-6
Record name methyl 3-aminothiolane-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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